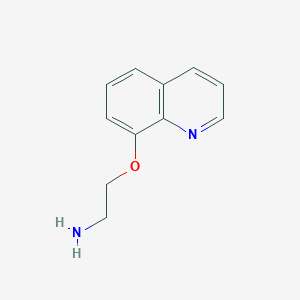

2-(Quinolin-8-yloxy)ethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “2-(Quinolin-8-yloxy)ethanamine” involves several steps. For instance, 2-(quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol . A novel class of quinoline derivatives was synthesized by Vivekanand et al., from 5-chloro-2-phenyl-1H-indole-3-amine (a) and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde (b) as starting materials .Molecular Structure Analysis

The molecular structure of “2-(Quinolin-8-yloxy)ethanamine” is C11H14Cl2N2O with an average mass of 261.148 Da and a monoisotopic mass of 260.048309 Da .Chemical Reactions Analysis

The chemical reactions involving “2-(Quinolin-8-yloxy)ethanamine” are complex and varied. For instance, it was used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Wissenschaftliche Forschungsanwendungen

Neuroscience and Neuropharmacology

Quinolin-8-yloxyethylamine exhibits potential as a neuroactive compound. Researchers have explored its effects on neurotransmitter systems, neuronal signaling, and neuroprotection. Some studies suggest that it modulates specific receptors or enzymes involved in synaptic transmission, making it a candidate for drug development in neurodegenerative diseases or mood disorders .

Anticancer Agents

The quinoline scaffold, when tethered to cinnamide hybrids, has shown promise as a basis for novel anticancer agents. Researchers have synthesized derivatives containing quinolin-8-yloxyethylamine and evaluated their cytotoxic activity against cancer cells. These compounds may offer new avenues for cancer therapy .

Chiral Solvating Agent

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been synthesized and used as a chiral solvating agent. It enables the discrimination of enantiomers of acids through NMR or fluorescence spectroscopy. This application is relevant in analytical chemistry and pharmaceutical research .

Metal Complexes and Coordination Chemistry

Schiff base ligands incorporating the quinoline moiety have been prepared and characterized. These ligands serve as building blocks for metal complexes with transition metal ions such as Cu²⁺ and Zn²⁺. The resulting complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Anti-Infective Agents

Researchers have designed indenoquinoline compounds using quinolin-8-yloxyethylamine as a starting material. These compounds exhibit in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Investigations continue to explore their potential as novel anti-infective agents .

Wirkmechanismus

Target of Action

The primary target of 2-(Quinolin-8-yloxy)ethanamine is tubulin , a protein that is crucial for cellular functions such as maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division . The compound has been synthesized as a potential anticancer agent, specifically as a tubulin polymerization inhibitor .

Mode of Action

2-(Quinolin-8-yloxy)ethanamine interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of microtubules, structures that are essential for cell division. By preventing the formation of these structures, the compound can effectively halt the proliferation of cancer cells .

Biochemical Pathways

By inhibiting tubulin polymerization, it disrupts the normal cell cycle, potentially leading to cell death .

Pharmacokinetics

In silico predictions suggest that related compounds have high gastrointestinal (gi) absorption and good bioavailability . These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The primary result of 2-(Quinolin-8-yloxy)ethanamine’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Eigenschaften

IUPAC Name |

2-quinolin-8-yloxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFUVGGDWOENCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-8-yloxy)ethanamine | |

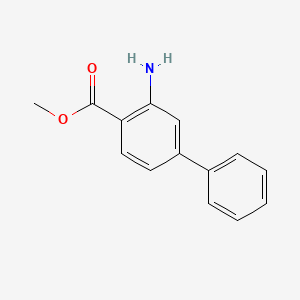

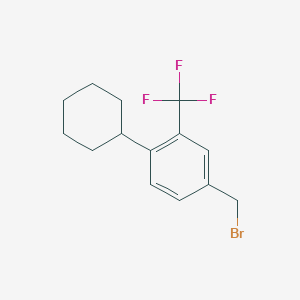

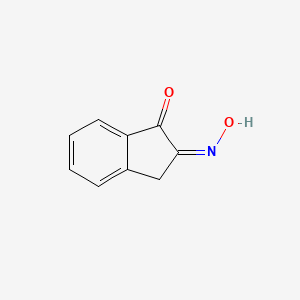

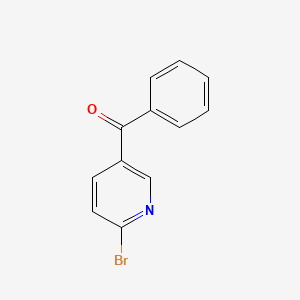

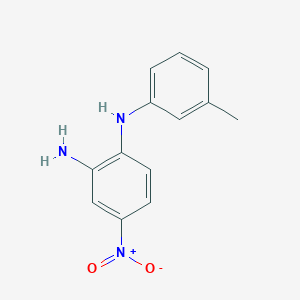

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)